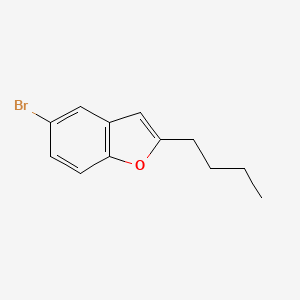

5-Bromo-2-butylbenzofuran

Description

Significance of Benzofuran (B130515) Derivatives in Organic Synthesis

The benzofuran nucleus is a privileged scaffold in organic synthesis, lending itself to a variety of chemical transformations. numberanalytics.com The development of novel and efficient methods for the synthesis of benzofuran derivatives is an active area of research, employing various catalytic systems, including those based on copper, palladium, nickel, and rhodium. acs.org These synthetic strategies allow for the introduction of diverse substituents onto the benzofuran ring, enabling the fine-tuning of the molecule's properties for specific applications. researchgate.net Benzofuran derivatives serve as crucial intermediates in the preparation of a wide array of compounds, including polymers and dyes. nih.gov

Role of Substituted Benzofurans in Medicinal Chemistry Lead Discovery

Substituted benzofurans are of paramount importance in medicinal chemistry due to their extensive range of pharmacological activities. rsc.orgnih.gov These compounds have been reported to possess antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties, among others. rsc.orgcuestionesdefisioterapia.com The structural framework of benzofuran is present in several clinically approved drugs, such as the antiarrhythmic agent dronedarone. nih.gov The ability of the benzofuran scaffold to interact with various biological targets has made it a focal point for the design and discovery of new therapeutic agents. nih.govwisdomlib.org Researchers continuously explore the structure-activity relationships of benzofuran derivatives to develop novel drug candidates with improved efficacy and selectivity. wisdomlib.org

Overview of 5-Bromo-2-butylbenzofuran as a Key Intermediate in Advanced Chemical Research

5-Bromo-2-butylbenzofuran has emerged as a significant intermediate in specialized areas of chemical synthesis. Its structure, featuring a bromine atom at the 5-position and a butyl group at the 2-position of the benzofuran core, makes it a versatile precursor for the construction of more complex molecules. This compound is particularly noted for its role in the synthesis of N-(2-butylbenzofuran-5-yl)-N-(methylsulfonyl)methanesulfonamide, a key intermediate in the preparation of Dronedarone. google.com The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, while the butyl group influences the molecule's lipophilicity and potential biological interactions. A known synthetic route to 5-Bromo-2-butylbenzofuran involves the treatment of 2-(4-bromo-2-formylphenoxy)hexanoic acid with benzenesulfonyl chloride and triethylamine (B128534). chemicalbook.com

Chemical and Physical Properties of 5-Bromo-2-butylbenzofuran

| Property | Value |

| CAS Number | 497225-66-8 |

| Molecular Formula | C12H13BrO |

| Molecular Weight | 253.135 g/mol |

Structure

3D Structure

Properties

Molecular Formula |

C12H13BrO |

|---|---|

Molecular Weight |

253.13 g/mol |

IUPAC Name |

5-bromo-2-butyl-1-benzofuran |

InChI |

InChI=1S/C12H13BrO/c1-2-3-4-11-8-9-7-10(13)5-6-12(9)14-11/h5-8H,2-4H2,1H3 |

InChI Key |

IMOHWINZXBFBEV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC2=C(O1)C=CC(=C2)Br |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5 Bromo 2 Butylbenzofuran and Its Derivatives

Classical and Contemporary Approaches to Benzofuran (B130515) Annulation with Bromination

The formation of the benzofuran ring, known as benzofuran annulation, is a key step in the synthesis of 5-bromo-2-butylbenzofuran. This can be achieved through several pathways, often involving the cyclization of appropriately substituted phenol (B47542) precursors. The bromine atom is typically introduced either on a starting material or during the synthetic sequence.

Cyclization Reactions Involving Phenol Derivatives

A common and effective method for constructing the benzofuran core involves the intramolecular cyclization of ortho-substituted phenols. For the synthesis of 5-bromo-2-butylbenzofuran, a 4-bromophenol (B116583) derivative is a logical starting point.

One widely used approach is the palladium-catalyzed Sonogashira coupling of a halophenol with a terminal alkyne, followed by an intramolecular cyclization. acs.orgnih.govlookchem.comnih.gov In the context of 5-bromo-2-butylbenzofuran, this would involve the coupling of a dihalophenol, such as 4-bromo-2-iodophenol, with 1-hexyne. The subsequent cyclization, often catalyzed by the same palladium catalyst or a different catalyst in a one-pot fashion, leads to the formation of the benzofuran ring. acs.orgnih.gov The reaction conditions, including the choice of palladium catalyst, ligands, base, and solvent, are crucial for achieving high yields and selectivity. nih.gov Microwave irradiation has been shown to accelerate these reactions and minimize the formation of side products. nih.gov

Gold-catalyzed cyclization of 2-alkynylphenols has also emerged as a powerful tool for benzofuran synthesis. nih.govrsc.orgmorressier.com These reactions often proceed under mild conditions with high efficiency. While direct synthesis from simple phenols has been developed, the use of pre-functionalized phenols like o-alkynylphenols is more common. thieme-connect.comresearchgate.net

Another classical approach involves the reaction of a brominated salicylaldehyde (B1680747) with a chloro- or bromo-ketone, followed by cyclization. For instance, 5-bromosalicylaldehyde (B98134) can be reacted with a suitable alkylating agent to introduce the butyl side chain precursor, which is then cyclized to form the benzofuran ring. nih.gov

The following table summarizes representative cyclization reactions involving phenol derivatives for the synthesis of substituted benzofurans.

| Precursors | Reagents and Conditions | Product | Yield | Reference |

| 2-Iodophenols, Terminal Alkynes, Aryl Iodides | Sonogashira coupling conditions, Microwave irradiation | 2,3-Disubstituted Benzofurans | Good to Excellent | nih.gov |

| Aryl Halides, 2-Halophenols | Dual Sonogashira coupling, Cyclization | 2-Arylbenzofurans | Good | acs.org |

| Phenols, Alkynylbenziodoxole | Au-Ag bimetallic catalysis | 3-Alkynylbenzofurans | - | nih.govthieme-connect.com |

| 2-Alkynylaryl Ethers | Digold(I)–NHC complex | 2,3-Disubstituted Benzofurans | Moderate to Good | rsc.org |

Carboxylic Acid Derivative Coupling Strategies

An alternative synthetic route involves the use of carboxylic acid derivatives. One documented synthesis of 5-bromo-2-butylbenzofuran starts from 2-(4-bromo-2-formylphenoxy)hexanoic acid. chemicalbook.com This precursor undergoes a cyclization and decarboxylation reaction, facilitated by benzenesulfonyl chloride and triethylamine (B128534) in toluene (B28343) at elevated temperatures, to yield the desired product. chemicalbook.com This method highlights the utility of designing precursors that contain both the phenolic oxygen and the atoms required for the furan (B31954) ring, which can then be cyclized in a single step.

Role of Specific Precursors in Halogenated Benzofuran Synthesis

The choice of precursors is critical in directing the synthesis towards the desired halogenated benzofuran. Starting with a brominated phenol, such as 4-bromophenol, is a common strategy to ensure the bromine atom is positioned at the 5-position of the benzofuran ring. Subsequent reactions then focus on building the furan ring with the 2-butyl substituent.

For instance, the synthesis of 2-aryl-5-bromobenzofuran has been achieved by the condensation of an O-phenylhydroxylamine bearing a p-bromo group with p-hydroxypropiophenone, followed by reaction with TFAT-DMAP. rsc.org This highlights the strategy of incorporating the bromine atom into one of the key precursors.

The synthesis of 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran, a related compound, starts with the reaction of an alkyl halohexanoic acid ester with salicylaldehyde to produce 2-butylbenzofuran (B1266229). google.com This 2-butylbenzofuran can then be subjected to halogenation. Although this example leads to an iodinated product, a similar strategy could be envisioned for bromination.

Targeted Synthetic Modifications at the Butyl and Bromo Substituents

Once the 5-bromo-2-butylbenzofuran core is synthesized, further derivatization can be achieved by targeting the bromine atom and the butyl side chain. These modifications allow for the creation of a library of related compounds for various applications.

Functional Group Interconversions of the Bromine Atom

The bromine atom at the 5-position of the benzofuran ring is a versatile handle for a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents.

Suzuki Cross-Coupling: The reaction of 5-bromobenzofurans with arylboronic acids in the presence of a palladium catalyst and a base is a powerful method for forming carbon-carbon bonds and synthesizing 5-arylbenzofurans. semanticscholar.orgsemanticscholar.orgnih.gov This reaction is often performed in aqueous media, making it environmentally friendly. semanticscholar.orgnih.gov

Sonogashira Cross-Coupling: The palladium-catalyzed coupling of 5-bromobenzofurans with terminal alkynes provides access to 5-alkynylbenzofurans. rsc.org This reaction is instrumental in the synthesis of various natural products containing the benzofuran core. rsc.org

Heck Coupling: While less commonly reported for this specific substrate, the Heck reaction could potentially be used to introduce alkenyl groups at the 5-position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of 5-aminobenzofuran derivatives.

Grignard Reagent Formation: The bromine atom can be converted into a Grignard reagent (R-MgBr) by reacting with magnesium metal. mnstate.eduwikipedia.orgsigmaaldrich.com This organometallic intermediate is a powerful nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to introduce a wide range of functional groups. mnstate.eduyoutube.com

The following table provides examples of functional group interconversions of the bromine atom on a benzofuran scaffold.

| Starting Material | Reagents and Conditions | Product | Reference |

| 5-Bromobenzofuran (B130475) derivative | Arylboronic acid, Pd(II) catalyst, K2CO3, EtOH/H2O | 5-Arylbenzofuran derivative | semanticscholar.orgsemanticscholar.org |

| Bromobenzofuran derivative | Propargyl acetate, Pd(PPh3)2Cl2, CuI | Alkynylbenzofuran derivative | rsc.org |

| Bromobenzene (model) | Mg, anhydrous ether | Phenylmagnesium bromide | mnstate.eduwikipedia.org |

Alkyl Chain Elaboration and Derivatization

The 2-butyl side chain also offers opportunities for synthetic modifications, although this is generally more challenging than functionalizing the bromo substituent.

Oxidation: The benzylic position of the butyl group (the carbon atom attached to the benzofuran ring) is susceptible to oxidation under certain conditions. This could potentially lead to the formation of ketones or alcohols.

Halogenation: Free-radical halogenation could introduce a halogen atom onto the butyl chain, which could then be used for further functionalization through nucleophilic substitution or elimination reactions.

A patent describes the Friedel-Crafts acylation of 2-butylbenzofuran at the 3-position, followed by further reactions. google.com While this does not directly modify the butyl chain, it demonstrates that the benzofuran ring can undergo further electrophilic substitution, and the position of this substitution is influenced by the existing substituents.

Green Chemistry Principles in the Synthesis of 5-Bromo-2-butylbenzofuran Analogues

The synthesis of benzofuran derivatives, including analogues of 5-Bromo-2-butylbenzofuran, is increasingly being guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. chemijournal.com The adoption of greener methodologies is not only crucial for environmental sustainability but also offers advantages in terms of cost-effectiveness and safety. nih.gov

A significant focus in the green synthesis of benzofuran analogues has been the replacement of conventional volatile organic compounds (VOCs) with more environmentally benign solvent systems. mdpi.com Deep eutectic solvents (DESs), for instance, have emerged as a promising alternative. researchgate.net One notable green approach involves a one-pot synthesis of benzofuran derivatives by reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst within a choline (B1196258) chloride-ethylene glycol (ChCl:EG) deep eutectic solvent. acs.orgnih.gov This method has demonstrated good to excellent yields (70–91%) and showcases the potential of DESs to facilitate efficient chemical transformations under eco-friendly conditions. acs.orgnih.gov

The development of catalyst-free synthetic routes represents another key aspect of green chemistry in this field. Researchers have successfully synthesized various benzofuran derivatives through a catalyst-free reaction between nitroepoxides and salicylaldehydes. acs.org This particular methodology utilizes potassium carbonate (K₂CO₃) and dimethylformamide (DMF) at 110 °C, achieving yields between 33% and 84%. acs.org Eliminating the need for a catalyst simplifies the reaction procedure and reduces the potential for metal contamination in the final product.

In addition to solvent replacement and catalyst-free methods, the use of heterogeneous catalysts is a cornerstone of green synthetic strategies. These catalysts can be easily separated from the reaction mixture and recycled, which aligns with the principles of waste reduction and atom economy. rsc.org For example, palladium nanoparticles have been employed to catalyze the one-pot synthesis of benzofurans via Sonogashira cross-coupling reactions under ambient conditions. organic-chemistry.org This catalyst has shown good recyclability without a significant loss in activity. organic-chemistry.org

Furthermore, multi-component reactions (MCRs) are being explored as a green approach to constructing heterocyclic compounds like benzofurans. rsc.org MCRs are processes where three or more reactants are combined in a single step to form a final product, which enhances atom efficiency and reduces waste. rsc.org The use of water as a solvent in these reactions is also being investigated to further enhance the green credentials of the synthetic process. rsc.org

The following interactive table summarizes various green chemistry approaches applicable to the synthesis of benzofuran analogues.

Interactive Data Table: Green Synthetic Approaches for Benzofuran Analogues

| Synthetic Approach | Catalyst | Solvent/Medium | Key Green Principles | Reported Yields |

| One-Pot Three-Component Reaction | Copper Iodide | Deep Eutectic Solvent (ChCl:EG) | Use of Greener Solvents, One-Pot Synthesis | 70-91% acs.orgnih.gov |

| Cascade Reaction | Catalyst-Free | Dimethylformamide (DMF) | Catalyst-Free Conditions | 33-84% acs.org |

| Sonogashira Cross-Coupling | Palladium Nanoparticles | Ambient Conditions | Recyclable Catalyst | Not specified |

| Palladium-Catalyzed Cyclization | Pd(OAc)₂/Cu(OTf)₂·H₂O | Dimethylformamide (DMF) | Efficient Catalysis | High yields acs.org |

| Nickel-Catalyzed Cyclization | Ni(OTf)₂ | Acetonitrile (B52724) | Use of Earth-Abundant Metal Catalyst | High yields nih.gov |

Chemical Reactivity and Transformative Reactions of 5 Bromo 2 Butylbenzofuran

Halogen Atom Reactivity in Substitution and Coupling Reactions

The bromine atom at the C-5 position of 5-Bromo-2-butylbenzofuran is the primary site of reactivity for numerous transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The mechanism typically proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity.

For SNAr reactions to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups (such as nitro, cyano, or carbonyl groups) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

In the case of 5-Bromo-2-butylbenzofuran, the molecule lacks strong electron-withdrawing groups. The 2-butyl group is an electron-donating group, which destabilizes the negatively charged intermediate required for the SNAr mechanism. Consequently, the C-5 bromine atom of 5-Bromo-2-butylbenzofuran is generally unreactive towards nucleophilic aromatic substitution under standard conditions. This pathway is not a common transformative strategy for this specific compound unless the benzofuran (B130515) core is further modified with appropriate activating groups.

Palladium-Catalyzed Cross-Coupling Reactions

The most significant and widely exploited reactivity of the bromine atom in 5-Bromo-2-butylbenzofuran is its participation in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds and are central to modern organic synthesis. The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.

The presence of the bromine atom at a specific location (C-5) allows for highly regioselective functionalization. The Suzuki, Heck, and Sonogashira reactions are prime examples of transformations that leverage the C-Br bond to introduce aryl, vinyl, and alkynyl groups, respectively, at this position.

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction is highly effective for creating biaryl structures. Studies on analogues like 2-(4-bromophenyl)benzofuran (B12281498) demonstrate that the C-Br bond readily participates in Suzuki coupling with various arylboronic acids to give the corresponding 5-arylbenzofuran derivatives in good to excellent yields. The reaction conditions are generally mild and tolerant of a wide range of functional groups.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 95% |

| 2 | 4-Methylphenylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 92% |

| 3 | 4-Methoxyphenylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 90% |

| 4 | 4-Chlorophenylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 91% |

| Data derived from Suzuki couplings of 2-(4-bromophenyl)benzofuran, which shows analogous reactivity for the C-Br bond. |

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. This reaction is a powerful method for C-C bond formation via vinylation. Research on related substrates such as 2-acetyl-5-bromobenzofuran shows successful Heck coupling with various olefins. The reaction can be carried out under both thermal and microwave irradiation conditions, often in aqueous media, highlighting its versatility.

| Entry | Olefin | Catalyst | Base | Solvent | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ / Ligand | Et₃N | DMF / H₂O | 92% |

| 2 | Ethyl acrylate | Pd(OAc)₂ / Ligand | Et₃N | DMF / H₂O | 85% |

| 3 | n-Butyl acrylate | Pd(OAc)₂ / Ligand | Et₃N | DMF / H₂O | 88% |

| Data is representative of Heck reactions performed on 5-bromobenzofuran (B130475) analogues. |

Sonogashira Reaction: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. This reaction allows for the direct introduction of an alkynyl moiety at the C-5 position of the benzofuran ring. The resulting 5-alkynylbenzofurans are valuable intermediates for synthesizing more complex heterocyclic structures. While specific data tables for 5-bromo-2-butylbenzofuran are not prevalent, the reaction is widely applicable to aryl bromides under standard conditions [PdCl₂(PPh₃)₂, CuI, amine base].

While the C-5 bromine is the most common site for cross-coupling, functionalization at other positions of the benzofuran core, such as C-3, typically involves C-H activation. Direct arylation via C-H activation is an increasingly important strategy that avoids the need for pre-functionalized starting materials.

For 5-Bromo-2-butylbenzofuran, a direct C-3 arylation would be in competition with the highly reactive C-5 bromine site. Under typical palladium-catalyzed cross-coupling conditions, oxidative addition at the C-Br bond is kinetically and thermodynamically favored over C-H activation at the C-3 position. Therefore, achieving selective C-3 arylation would require:

Conditions specifically designed to promote C-H activation while suppressing C-Br bond reactivity.

A sequential approach where the C-5 position is first functionalized via a cross-coupling reaction, followed by a subsequent C-H arylation at the C-3 position.

Studies on benzofuran itself show that direct C-H arylation often occurs preferentially at the more acidic C-2 position. However, with the C-2 position blocked by the butyl group in 5-Bromo-2-butylbenzofuran, the C-3 position becomes a more likely site for C-H activation, should conditions permit.

Oxidative Transformations of the Benzofuran Core

The benzofuran core, particularly the furan (B31954) ring, is susceptible to oxidative transformations. These reactions can lead to ring-opening or the formation of more complex oxygenated structures. Biomimetic oxidation studies on benzofuran, using catalysts that mimic cytochrome P450 enzymes, have shown that the furan ring can be targeted.

One common pathway involves the epoxidation of the 2,3-double bond of the furan ring. The resulting benzofuran oxide is a reactive intermediate that is typically not isolated. It can undergo subsequent reactions, including rearrangement and ring-opening. For instance, the oxidation of benzofuran with hydrogen peroxide in the presence of a manganese(III) porphyrin catalyst leads to the formation of salicylaldehyde (B1680747) as a major product. This transformation proceeds through the initial epoxidation of the furan ring, followed by decarboxylation.

This oxidative cleavage of the heterocyclic ring represents a significant transformation of the core structure, converting the benzofuran into a simpler benzene (B151609) derivative. The specific influence of the 5-bromo and 2-butyl substituents on the rate and outcome of such oxidations would depend on their electronic and steric effects on the furan double bond.

Reductive Transformations of the Benzofuran Core

The benzofuran core can undergo reductive transformations, most notably the hydrogenation of the furan ring. Selective hydrogenation of the heterocyclic portion of benzofurans, while leaving the benzene ring intact, yields 2,3-dihydrobenzofurans. This scaffold is present in many biologically active molecules and natural products.

Achieving this selectivity can be challenging, but various catalytic systems have been developed to this end. Ruthenium nanoparticles immobilized on a Lewis acid-functionalized support have been shown to be highly effective for the selective hydrogenation of benzofuran derivatives to the corresponding dihydrobenzofurans. Similarly, heterogeneous non-noble metal catalysts, such as those based on cobalt-cobalt oxide nanoparticles, have also been successfully employed for this transformation. These reactions typically proceed under a hydrogen atmosphere at elevated temperatures and pressures.

For 5-Bromo-2-butylbenzofuran, this reaction would yield 5-Bromo-2-butyl-2,3-dihydrobenzofuran. A potential competing reaction is the hydrodebromination (reduction) of the C-Br bond, depending on the catalyst and reaction conditions used.

Electrophilic Aromatic Substitution Patterns on the Benzofuran Ring

The benzofuran ring system, while aromatic, exhibits distinct reactivity patterns in electrophilic aromatic substitution (EAS) reactions compared to simple benzene derivatives. The fused furan and benzene rings influence each other's electron density and, consequently, the regioselectivity of electrophilic attack. In the case of 5-Bromo-2-butylbenzofuran, the outcome of such reactions is dictated by the interplay of the inherent reactivity of the benzofuran nucleus and the directing effects of the bromo and butyl substituents.

The furan moiety of benzofuran is generally more susceptible to electrophilic attack than the benzene ring due to the electron-donating nature of the oxygen atom, which increases the electron density of the heterocyclic portion. chemicalbook.com Electrophilic substitution on unsubstituted benzofuran typically favors the 2-position. chemicalbook.comstackexchange.com However, with the 2-position occupied by a butyl group in 5-Bromo-2-butylbenzofuran, the primary sites of reaction are the remaining positions on both the furan and benzene rings.

The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile:

2-Butyl Group: An alkyl group, such as butyl, is generally a weak activating group and an ortho, para-director. In the context of the benzofuran ring, its presence at the 2-position would sterically hinder and electronically influence the reactivity of the adjacent 3-position.

5-Bromo Group: Halogens are deactivating groups but are also ortho, para-directors. libretexts.orglibretexts.org The bromine atom at the 5-position will therefore direct incoming electrophiles to the 4- and 6-positions of the benzene ring.

The regioselectivity of electrophilic aromatic substitution on 5-Bromo-2-butylbenzofuran is a competitive process between substitution on the furan ring (primarily at the 3-position) and the benzene ring (at the 4- and 6-positions). The specific reaction conditions and the nature of the electrophile will ultimately determine the major product(s). For instance, milder reaction conditions might favor substitution on the more reactive furan ring, while more forcing conditions could lead to substitution on the deactivated benzene ring.

While specific experimental data on the electrophilic aromatic substitution of 5-Bromo-2-butylbenzofuran is not extensively documented in the literature, the following table outlines the predicted outcomes for several common EAS reactions based on established principles of organic chemistry.

| Reaction | Reagents | Predicted Major Product(s) | Predicted Minor Product(s) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Bromo-2-butyl-3-nitrobenzofuran | 5-Bromo-2-butyl-4-nitrobenzofuran and 5-Bromo-2-butyl-6-nitrobenzofuran |

| Bromination | Br₂/FeBr₃ | 3,5-Dibromo-2-butylbenzofuran | 4,5-Dibromo-2-butylbenzofuran and 5,6-Dibromo-2-butylbenzofuran |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 3-Acyl-5-bromo-2-butylbenzofuran | 4-Acyl-5-bromo-2-butylbenzofuran and 6-Acyl-5-bromo-2-butylbenzofuran |

| Friedel-Crafts Alkylation | RCl/AlCl₃ | 5-Bromo-2-butyl-3-alkylbenzofuran | 5-Bromo-2-butyl-4-alkylbenzofuran and 5-Bromo-2-butyl-6-alkylbenzofuran |

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy The ¹H NMR spectrum of 5-Bromo-2-butylbenzofuran provides precise information about the number of different types of protons and their neighboring environments. The predicted spectrum would show distinct signals for the aromatic protons on the benzofuran (B130515) core and the aliphatic protons of the butyl chain.

Aromatic Region: The protons on the benzene (B151609) ring (H-4, H-6, and H-7) are expected to appear in the downfield region (typically δ 7.0-7.8 ppm) due to the deshielding effect of the aromatic ring current. The proton at C-4 would likely appear as a doublet, coupled to H-6. The H-6 proton signal would be a doublet of doublets, showing coupling to both H-4 and H-7. The H-7 proton would present as a doublet, coupled to H-6. The lone proton on the furan (B31954) ring (H-3) is anticipated to be a singlet in the range of δ 6.5-6.8 ppm.

Aliphatic Region: The n-butyl group at the C-2 position would give rise to four distinct signals in the upfield region. The methylene (B1212753) group attached directly to the benzofuran ring (-CH₂-) would be the most downfield of the four, appearing as a triplet. The subsequent two methylene groups (-CH₂-CH₂-) would produce complex multiplets, while the terminal methyl group (-CH₃) would be the most upfield signal, appearing as a triplet.

¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For 5-Bromo-2-butylbenzofuran, twelve distinct signals are expected, corresponding to the ten carbons of the brominated benzofuran core and the four carbons of the butyl chain. The chemical shifts are influenced by the local electronic environment, with carbons attached to electronegative atoms (like oxygen and bromine) or involved in the aromatic system appearing further downfield. bhu.ac.inlibretexts.orgchemguide.co.uk

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| C2 | - | - | 160-165 |

| C3 | 6.5-6.8 | s (singlet) | 100-105 |

| C3a | - | - | 128-132 |

| C4 | 7.5-7.7 | d (doublet) | 123-127 |

| C5 | - | - | 115-120 |

| C6 | 7.2-7.4 | dd (doublet of doublets) | 125-130 |

| C7 | 7.3-7.5 | d (doublet) | 112-116 |

| C7a | - | - | 154-158 |

| Butyl-C1' | 2.7-2.9 | t (triplet) | 28-32 |

| Butyl-C2' | 1.6-1.8 | m (multiplet) | 30-34 |

| Butyl-C3' | 1.3-1.5 | m (multiplet) | 21-24 |

| Butyl-C4' | 0.9-1.0 | t (triplet) | 13-15 |

2D-NMR Techniques To unambiguously assign these signals, 2D-NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are utilized. A COSY spectrum would show correlations between coupled protons (e.g., between H-6 and H-7), while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H connectivity.

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the confirmation of the molecular formula, C₁₂H₁₃BrO.

A critical diagnostic feature in the mass spectrum of 5-Bromo-2-butylbenzofuran is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.info This results in two molecular ion peaks of nearly equal intensity, separated by two mass units (m/z), referred to as the M+ and M+2 peaks.

Electron ionization (EI) mass spectrometry often causes the molecular ion to fragment in a predictable manner. The fragmentation pattern provides valuable structural information. For 5-Bromo-2-butylbenzofuran, characteristic fragmentation pathways would include:

Alpha-Cleavage: Loss of a propyl radical (•C₃H₇) from the butyl chain, leading to a stable benzylic-type cation.

McLafferty Rearrangement: If sterically feasible, this could lead to the loss of butene.

Loss of the Butyl Chain: Cleavage of the bond between the butyl group and the benzofuran ring, resulting in a bromobenzofuranyl cation.

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 254 / 252 | [C₁₂H₁₃BrO]⁺• (Molecular Ion) | Characteristic M+ / M+2 peaks for a monobrominated compound. |

| 211 / 209 | [M - C₃H₇]⁺ | Result of alpha-cleavage (loss of a propyl radical). |

| 197 / 195 | [M - C₄H₉]⁺ | Loss of the entire butyl radical. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopies for Functional Group Identification

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. acs.orgacs.org The IR spectrum of 5-Bromo-2-butylbenzofuran would display several characteristic absorption bands confirming its structure.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Benzofuran Ring) |

| 2955-2850 | C-H Stretch | Aliphatic (Butyl Chain) |

| 1610-1580 | C=C Stretch | Aromatic Ring |

| 1260-1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether (Furan Ring) |

| 850-800 | C-H Bend (out-of-plane) | Substituted Benzene Ring |

| 650-550 | C-Br Stretch | Aryl Bromide |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. msu.edu The benzofuran ring system is a chromophore that absorbs UV light. The spectrum is expected to show strong absorption bands characteristic of the extended π-system. The presence of the bromo and butyl substituents will cause slight shifts in the absorption maxima (λ_max) compared to unsubstituted benzofuran.

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring in Synthetic Studies

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and solvents, thereby assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.comresearchgate.net In the analysis of 5-Bromo-2-butylbenzofuran, a sample is vaporized and passed through a capillary column. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that can be used for identification. For a pure sample, a single major peak would be observed in the chromatogram. The mass spectrometer detector then analyzes the eluting compound, providing its mass spectrum, which can be compared against the expected pattern (as described in section 4.2) to confirm the identity of the peak.

High-Performance Liquid Chromatography (HPLC) HPLC is another cornerstone technique for purity assessment, particularly for less volatile or thermally sensitive compounds. nih.govekb.eg A reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The purity of a 5-Bromo-2-butylbenzofuran sample is determined by the presence of a single major peak in the chromatogram, detected by a UV detector set to one of the compound's absorption maxima. HPLC is also invaluable for monitoring the progress of the synthesis of 5-Bromo-2-butylbenzofuran. By taking small aliquots from the reaction mixture over time and analyzing them, a chemist can track the consumption of starting materials and the formation of the product, allowing for the optimization of reaction conditions.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Butylbenzofuran

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule to determine its energy, electron distribution, and other properties. nih.gov For 5-Bromo-2-butylbenzofuran, DFT calculations, often employing a basis set like 6-311++G(d,p), can be used to optimize the molecule's geometry and analyze its electronic landscape. nih.govmdpi.com

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, the distribution of these frontier orbitals reveals likely sites for electrophilic and nucleophilic attack.

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For 5-Bromo-2-butylbenzofuran, the oxygen atom and the bromine atom would be expected to be regions of negative potential, indicating their role in potential intermolecular interactions. nih.gov

Illustrative Electronic Properties of 5-Bromo-2-butylbenzofuran from DFT Calculations

The following data is representative of typical outputs from DFT calculations for similar aromatic compounds and is for illustrative purposes only, as specific experimental or theoretical studies on 5-Bromo-2-butylbenzofuran are not publicly available.

| Calculated Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule. |

Prediction of Molecular Conformations and Energetics

The butyl group attached to the benzofuran (B130515) ring is flexible, meaning the molecule can exist in various spatial arrangements or conformations. Computational methods are employed to predict the most stable conformation by calculating the potential energy of different rotational isomers (rotamers) of the butyl chain. High-level ab initio methods can be used to construct a potential energy surface (PES) by systematically rotating the dihedral angles of the butyl group and calculating the energy at each point. semanticscholar.org

Theoretical Spectroscopic Parameter Calculation (NMR, IR)

Computational chemistry allows for the prediction of spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is frequently used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.gov These calculations provide a predicted spectrum that can be compared with experimental data. For 5-Bromo-2-butylbenzofuran, theoretical calculations would predict the chemical shifts for each unique hydrogen and carbon atom in the molecule, taking into account the electron-withdrawing effects of the bromine and oxygen atoms and the magnetic environment of the aromatic ring. libretexts.org

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's chemical bonds. pressbooks.pub Each vibrational mode corresponds to a specific motion, such as stretching or bending of bonds. vscht.cz These calculated frequencies can be correlated with experimental IR absorption bands to assign specific peaks to functional groups within the molecule. For 5-Bromo-2-butylbenzofuran, key predicted vibrations would include C-H stretching of the aromatic ring and the butyl group, C-O-C stretching of the furan (B31954) ring, and the C-Br stretching vibration.

Predicted Characteristic IR Absorption Bands for 5-Bromo-2-butylbenzofuran

This table is based on general characteristic frequencies for the functional groups present in the molecule.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Alkyl C-H (butyl) | Stretch | 2960 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Benzofuran C-O-C | Stretch | 1250 - 1050 |

| C-Br | Stretch | 680 - 515 |

Computational Modeling of Reactivity and Reaction Mechanisms

Theoretical models can predict the reactivity of 5-Bromo-2-butylbenzofuran and elucidate the mechanisms of its potential chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. researchgate.net

Reactivity indices, derived from DFT calculations, can identify the most reactive sites on the molecule. For example, Fukui functions or analysis of the HOMO/LUMO distribution can pinpoint which atoms are most susceptible to electrophilic or nucleophilic attack. In the case of 5-Bromo-2-butylbenzofuran, such analysis would likely indicate that the carbon atoms of the benzofuran ring are potential sites for electrophilic substitution, with the bromine atom influencing the regioselectivity of such reactions. Computational studies can model reactions like further halogenation, nitration, or metal-catalyzed coupling reactions (e.g., Suzuki coupling at the bromine position), providing insights into the feasibility and likely outcomes of these transformations. nih.gov

In Silico Screening and Ligand-Based Design for Biological Applications

The benzofuran scaffold is present in many biologically active compounds, making its derivatives interesting for drug discovery. nih.gov In silico (computer-based) methods are crucial in the early stages of this process.

Ligand-Based Design: If other benzofuran derivatives are known to bind to a specific biological target (like an enzyme or receptor), but the target's 3D structure is unknown, ligand-based methods can be used. nih.govfiveable.me Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling analyze a set of known active molecules to build a model that defines the essential structural features required for biological activity. researchgate.netugm.ac.id 5-Bromo-2-butylbenzofuran could then be evaluated against this model to predict its potential activity.

In Silico Screening: In virtual screening, large libraries of compounds are computationally docked into the binding site of a known protein structure to predict their binding affinity. nih.gov Although a structure-based approach, it relies on the accurate representation of the ligand's conformation and electronic properties, as determined by the methods described above. 5-Bromo-2-butylbenzofuran could be included in such a library to screen for potential interactions with various disease-relevant targets, such as kinases or bromodomains, which are common targets for small molecule inhibitors. nih.govuzh.ch These computational screening methods help prioritize which molecules should be synthesized and tested in the lab, saving significant time and resources.

Structure Activity Relationship Sar Studies of 5 Bromo 2 Butylbenzofuran Derivatives

Impact of Bromine Position and Substituent Modifications on Biological Activity

The biological activity of benzofuran (B130515) derivatives is significantly influenced by the nature and position of substituents on the benzofuran core. The presence of a halogen, particularly bromine, at the C-5 position is a key structural feature that can modulate the pharmacological profile of these compounds.

Research on various benzofuran derivatives has consistently shown that halogenation can enhance biological activities, including anticancer and antimicrobial properties. nih.gov The bromine atom at the C-5 position can influence the molecule's lipophilicity and its ability to form halogen bonds with biological targets, which can lead to increased binding affinity and efficacy. nih.gov For instance, studies on related benzofuran structures have demonstrated that the introduction of a bromine atom can lead to a significant increase in cytotoxic activities in cancer cell lines.

Furthermore, the introduction of other substituents on the benzofuran ring system can lead to profound changes in biological activity. For example, the addition of amino or nitro groups, or the fusion of other heterocyclic rings to the benzofuran scaffold, can alter the electronic and steric properties of the molecule, leading to changes in its interaction with biological targets. nih.govnih.gov

A hypothetical SAR study on 5-bromo-2-butylbenzofuran derivatives might explore the following modifications to elucidate their impact on a specific biological activity:

| Modification | Rationale | Potential Impact on Activity |

| Varying the alkyl chain length at C-2 (e.g., ethyl, hexyl) | To probe the size of the binding pocket and optimize hydrophobic interactions. | Shorter or longer chains may increase or decrease activity depending on the target. |

| Introducing unsaturation in the C-2 alkyl chain | To alter the conformation and electronic properties of the side chain. | May enhance binding through pi-stacking interactions. |

| Shifting the bromine atom to other positions (e.g., C-4, C-6, C-7) | To investigate the importance of the halogen's position for target interaction. | Isomers may exhibit different activity profiles and selectivity. |

| Introducing additional substituents on the benzene (B151609) ring (e.g., methoxy, hydroxyl) | To modulate electronic properties and introduce new hydrogen bonding opportunities. | Could enhance binding affinity and improve pharmacokinetic properties. |

Rational Design of Analogues with Tuned Biological Profiles

The rational design of novel 5-bromo-2-butylbenzofuran analogues with specific and improved biological profiles is guided by the SAR data obtained from initial screening and subsequent optimization efforts. The goal is to systematically modify the lead compound to enhance its potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.

One common strategy in rational drug design is bioisosteric replacement, where a functional group is replaced by another with similar steric and electronic properties to improve the compound's characteristics. For the 5-bromo-2-butylbenzofuran scaffold, one might consider replacing the bromine atom with other halogens (chlorine, fluorine) or with a trifluoromethyl group to fine-tune the electronic and lipophilic properties.

Another approach involves the exploration of the chemical space around the 2-butyl substituent. Based on the presumed binding pocket of the biological target, the butyl chain could be modified to incorporate cyclic structures, such as a cyclobutyl or a phenyl ring, to introduce conformational rigidity and potentially new binding interactions.

The synthesis of new benzofuran analogues often starts from readily available precursors like 5-bromosalicylaldehyde (B98134). Synthetic routes can be designed to allow for the late-stage introduction of diversity at key positions of the molecule, facilitating the rapid generation of a library of analogues for biological evaluation.

The design process for a hypothetical series of 5-bromo-2-butylbenzofuran analogues aimed at enhancing anticancer activity might be structured as follows:

| Analogue Series | Design Strategy | Expected Improvement |

| C-2 Alkyl Chain Variants | Synthesis of analogues with linear, branched, and cyclic alkyl groups at the C-2 position. | Optimization of hydrophobic interactions and steric fit within the target's binding site. |

| Benzene Ring Substitutions | Introduction of small electron-donating or electron-withdrawing groups at the C-4, C-6, and C-7 positions. | Modulation of the molecule's electronic properties and potential for new hydrogen bonds. |

| Bromine Position Isomers | Synthesis of isomers with the bromine atom at different positions on the benzene ring. | Elucidation of the optimal position for the halogen to maximize target engagement. |

Quantitative Structure-Activity Relationship (QSAR) Modeling Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 5-bromo-2-butylbenzofuran derivatives, QSAR studies can be invaluable in predicting the activity of unsynthesized analogues, thereby prioritizing synthetic efforts and reducing the costs associated with drug discovery.

A typical QSAR study involves the calculation of a wide range of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov

For a series of 5-bromo-2-butylbenzofuran analogues, relevant descriptors might include:

Topological descriptors: Molecular weight, number of rotatable bonds, and branching indices.

Electronic descriptors: Dipole moment, partial charges on specific atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Hydrophobic descriptors: The logarithm of the octanol-water partition coefficient (logP).

A hypothetical QSAR model for the antimicrobial activity of 5-bromo-2-butylbenzofuran derivatives might take the form of the following equation:

log(1/MIC) = c0 + c1(logP) + c2(LUMO) - c3*(Molecular Volume)

Where MIC is the minimum inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such a model would suggest that antimicrobial activity is positively correlated with lipophilicity and the energy of the LUMO, and negatively correlated with the molecular volume.

The predictive power of a QSAR model is assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a set of compounds not included in the model's training. nih.gov A statistically robust and validated QSAR model can be a powerful tool in the rational design of new, more potent 5-bromo-2-butylbenzofuran derivatives.

Correlation between Physicochemical Properties and Biological Efficacy in SAR Studies

The biological efficacy of a drug candidate is intimately linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the biological target. In the context of SAR studies of 5-bromo-2-butylbenzofuran derivatives, understanding this correlation is paramount for the design of molecules with favorable drug-like properties.

Electronic effects of the substituents also play a crucial role. The electron-withdrawing nature of the bromine atom at the C-5 position can influence the reactivity of the benzofuran ring and its ability to participate in key binding interactions, such as halogen bonding. nih.gov The electronic properties of other substituents on the ring can further modulate the molecule's interaction with its target.

Steric factors , such as the size and shape of the molecule, are also important. The 2-butyl group, for instance, will occupy a specific region of the target's binding pocket. The compatibility of its size and conformation with the binding site will be a major determinant of binding affinity and, consequently, biological activity.

A summary of the key physicochemical properties and their potential influence on the biological efficacy of 5-bromo-2-butylbenzofuran derivatives is presented below:

| Physicochemical Property | Influence on Biological Efficacy |

| Lipophilicity (logP) | Affects membrane permeability, protein binding, and solubility. An optimal range is crucial for good bioavailability. |

| Electronic Effects (e.g., Hammett constants) | Modulates the strength of interactions with the target, such as hydrogen bonds and halogen bonds. |

| Steric Parameters (e.g., molar refractivity, van der Waals volume) | Determines the steric fit of the molecule within the binding site of the target protein. |

| Solubility | Crucial for absorption and formulation. Poor solubility can limit bioavailability. |

| Metabolic Stability | Determines the half-life of the compound in the body. High metabolic instability can lead to rapid clearance. |

By systematically studying these correlations, medicinal chemists can rationally design and synthesize novel 5-bromo-2-butylbenzofuran derivatives with enhanced therapeutic potential.

Investigation of Biological Activity Spectrum and Mechanistic Pathways: in Vitro and Pre Clinical Perspectives

Antimicrobial Activity Studies (Antifungal, Antibacterial, Antitubercular)

The antimicrobial potential of benzofuran (B130515) derivatives has been extensively studied, with brominated analogs showing notable activity. Research into the antimicrobial spectrum of compounds structurally related to 5-Bromo-2-butylbenzofuran has revealed inhibitory effects against various microbial pathogens.

Antifungal and Antibacterial Activity:

A study on a series of 2 and 3-benzofurancarboxylates demonstrated that bromination at the C-5 position can contribute significantly to antimicrobial efficacy. Specifically, Methyl 5-bromo-7-[2-(N,N-diethylamino)ethoxy]-6-methoxy-2-benzofurancarboxylate hydrochloride was identified as a highly active compound against Gram-positive bacteria and pathogenic fungi. Current time information in Pasuruan, ID.nih.gov The presence of the 5-bromo substituent was suggested to be a key contributor to its potent activity. Current time information in Pasuruan, ID.

In another study, benzofuran derivatives with two bromo substituents, one at the C-5 position of the benzofuran ring and another on an attached phenyl ring, exhibited excellent antibacterial activity against all tested bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 29.76 to 31.96 mmol/L. nih.gov These findings underscore the potential importance of the 5-bromo-benzofuran core in the development of new antibacterial agents.

Table 1: Antimicrobial Activity of a 5-Bromo-benzofuran Derivative

| Microorganism | Compound | MIC (μmol/cm³) |

|---|---|---|

| Gram-positive bacteria | Methyl 5-bromo-7-[2-(N,N-diethylamino)ethoxy]-6-methoxy-2-benzofurancarboxylate hydrochloride | 3–12 × 10⁻³ |

| Candida and Aspergillus brasiliensis | 9.4 × 10⁻² |

Antitubercular Activity:

While specific in vitro studies on 5-Bromo-2-butylbenzofuran against Mycobacterium tuberculosis are not extensively documented in the reviewed literature, the broader class of benzofuran derivatives has been investigated for antitubercular properties. The structural similarity of benzofurans to other antimycobacterial agents suggests their potential as scaffolds for the development of new tuberculosis treatments.

Anti-inflammatory and Analgesic Potential through Enzyme Inhibition (e.g., COX-1, COX-2)

The anti-inflammatory properties of benzofuran derivatives have been linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects.

Research on fluorinated benzofuran and dihydrobenzofuran derivatives has highlighted the importance of a bromine substituent for their anti-inflammatory effects. nih.govmdpi.com Certain novel synthesized benzofuran compounds were found to significantly inhibit cyclooxygenase activity. nih.gov This suggests that the 5-bromo substitution in 5-Bromo-2-butylbenzofuran could contribute to its potential as an anti-inflammatory agent.

Furthermore, a study of spiroindolone analogues bearing a benzofuran moiety identified compounds with selective COX-1 inhibitory activity. One of the most potent compounds in this series featured a bromo-substituted benzene (B151609) ring, indicating that bromine substitution can play a crucial role in the interaction with COX enzymes. nih.gov A derivative of celecoxib (B62257) based on a benzo[b]furan moiety has also been reported to exhibit selective activity against COX-2. nih.gov

Table 2: Cyclooxygenase (COX) Inhibitory Activity of a Spiroindolone Derivative Containing a Bromo-substituted Benzoyl Nucleus

| Compound | Enzyme | IC₅₀ (μM) | Percent Inhibition (%) |

|---|---|---|---|

| Compound 5i (with a bromo-substituted benzene on the benzoyl nucleus) | COX-1 | 20.42 - 38.24 (range for active compounds) | 40.81 - 83.4 (range for active compounds) |

| IL-6 | - | 62.53 |

Anticancer and Cytotoxic Activities in Specific Cell Lines

Brominated benzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. The mechanisms underlying these activities are multifaceted, involving the induction of apoptosis and interference with key cellular pathways.

Studies on new derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone, including five brominated compounds, have shown their cytotoxic potential against several cancer cell lines. The introduction of bromine into the benzofuran structure was found to increase the cytotoxic potential. nih.gov

Table 3: Cytotoxic Activity (IC₅₀, µM) of Selected Brominated 1-(3-methyl-1-benzofuran-2-yl)ethanone Derivatives

| Compound | K562 (Chronic Myelogenous Leukemia) | PC3 (Prostate Cancer) | SW620 (Colon Cancer) |

|---|---|---|---|

| Compound 6 | 3.83 ± 0.6 | - | - |

| Compound 8 | 2.59 ± 0.88 | - | - |

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Benzofuran derivatives have been shown to induce apoptosis in cancer cells through various pathways. For instance, a new class of inhibitors of tubulin polymerization based on the 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan skeleton was found to induce apoptosis. The most promising compound in this series, which contains an amino group at the 5-position, was shown to induce apoptosis by activating caspase-3, -8, and -9, which was associated with the release of cytochrome c from the mitochondria. nih.govmdpi.com The introduction of an α-bromoacryloyl group to these molecules further increased their antiproliferative activity. nih.govmdpi.com

Inhibition of Hypoxia-Inducible Factor (HIF-1) Pathway

Hypoxia-inducible factor-1 (HIF-1) is a transcription factor that plays a crucial role in tumor progression and angiogenesis. Inhibition of the HIF-1 pathway is therefore a promising strategy for cancer therapy. While direct studies on 5-Bromo-2-butylbenzofuran are lacking, the benzofuran scaffold has been identified as a promising starting point for the development of HIF-1 inhibitors. Several small molecules with a benzofuran core have been shown to inhibit HIF-1α activity through diverse molecular mechanisms. researchgate.net

Interaction with Cellular Targets (e.g., Tubulin, DNA GyrB)

Tubulin: Microtubules, which are polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Small molecules such as benzo[b]furans have been identified as inhibitors of tubulin polymerization. nih.govmdpi.com A series of 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan derivatives were found to interact strongly with tubulin by binding to the colchicine (B1669291) site, thereby inhibiting tubulin polymerization and leading to apoptosis. nih.govmdpi.com

DNA GyrB: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial drugs. Some benzofuran derivatives have been investigated as potential inhibitors of the B subunit of DNA gyrase (GyrB). In silico and in vitro assays have shown that certain benzofuran derivatives can moderately inhibit DNA gyrase. nih.gov

Antioxidant Properties and Radical Scavenging Mechanisms

Antioxidants play a crucial role in protecting cells from damage caused by reactive oxygen species (ROS). The antioxidant potential of chemical compounds is often evaluated by their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals.

Table 4: Radical Scavenging Activity of Benzofuran-2-yl(phenyl)methanone Derivatives

| Assay | IC₅₀ Range (µM) |

|---|---|

| DPPH Radical Scavenging | 16.04 - 32.33 |

| ABTS Radical Scavenging | 16.99 - 33.01 |

Antileishmanial and Antiparasitic Evaluations

There are no available studies reporting the evaluation of 5-Bromo-2-butylbenzofuran against Leishmania species or other parasites. Therefore, its potential efficacy, potency (e.g., IC50 values), and spectrum of activity against these organisms are unknown.

Mechanisms of Interaction with Specific Molecular Targets and Biological Pathways

Given the lack of studies on its biological activities, the molecular mechanisms of action for 5-Bromo-2-butylbenzofuran have not been elucidated. Research into how a compound interacts with specific biological targets and pathways is contingent upon initial findings of biological activity. Without these foundational studies, no information on its potential molecular targets or influence on biological pathways is available.

Applications of 5 Bromo 2 Butylbenzofuran As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The 5-bromobenzofuran (B130475) scaffold is a foundational component for the assembly of diverse and complex heterocyclic systems. The reactivity of the bromine atom allows for its participation in numerous carbon-carbon and carbon-heteroatom bond-forming reactions, which are pivotal in synthetic organic chemistry. Research has demonstrated that derivatives of 5-bromobenzofuran can be elaborated into a variety of fused and linked heterocyclic structures.

For instance, studies have shown that 2-acetyl-5-bromobenzofuran can be converted into hydrazone derivatives. sciepub.comsciepub.com These intermediates serve as precursors for the synthesis of 1,3,4-thiadiazoles. sciepub.comsciepub.com Furthermore, by reacting the thiosemicarbazone derivative of 2-acetyl-5-bromobenzofuran with various halogenated compounds, a range of other heterocyclic systems can be accessed, including thiazolidinones and thiazoles. sciepub.comsciepub.com Other research has shown that 3-(5-bromobenzofuran-2-yl)-3-oxopropanenitrile is a valuable precursor for synthesizing pyrazole (B372694) derivatives through reactions with hydrazonoyl halides. researchgate.net

These transformations highlight the utility of the 5-bromobenzofuran core as a platform for generating molecular diversity. The resulting complex heterocyclic systems are often investigated for their potential biological activities.

Table 1: Examples of Heterocyclic Systems Synthesized from 5-Bromobenzofuran Derivatives This table is interactive. You can sort and filter the data.

| Starting Material Derivative | Reagents | Resulting Heterocycle | Ref |

|---|---|---|---|

| 2-Acetyl-5-bromobenzofuran | Hydrazine derivatives, Hydrazonyl halides | 1,3,4-Thiadiazole | sciepub.com |

| 2-Acetyl-5-bromobenzofuran (via Thiosemicarbazone) | Halogenated compounds | Thiazolidinone | sciepub.com |

| 2-Acetyl-5-bromobenzofuran (via Thiosemicarbazone) | Acetic anhydride | Dihydro-thiadiazole | sciepub.com |

| Thiazolidinone derivative | DMF-DMA, Heterocyclic amines | Pyrimido[1,6-a]thiazolo[5,4-e]pyrimidine | sciepub.com |

Intermediate in the Development of Research Probes for Biological Systems

The benzofuran (B130515) scaffold is increasingly recognized for its favorable photophysical properties, making it a valuable core structure for the development of fluorescent probes. nih.gov These probes are essential tools for visualizing and quantifying specific analytes in biological systems. nih.govnih.gov Benzofuran derivatives can be engineered to exhibit properties such as high quantum yields, thermal stability, and significant solvatochromic shifts, where the color of their fluorescence changes with the polarity of the environment. nih.govresearchgate.net

The synthesis of these molecular probes often involves functionalizing the benzofuran core to include a reactive site for analyte detection and tuning its electronic properties to achieve the desired fluorescence response. For example, benzofuran-based structures have been crafted into aggregation-induced emission (AIE) luminogens for detecting hydrazine, a toxic industrial chemical. rsc.org These probes are designed with a donor-π-acceptor (D–π–A) core that incorporates the benzofuran moiety, which provides a stable and highly fluorescent base. rsc.org In another application, a fluorescent probe for the specific detection of glutathione (B108866) (GSH), a key antioxidant in cells, was developed by combining a phenothiazine (B1677639) and a 7-nitrobenzofuran (B103471) moiety. bohrium.com

While direct studies on 5-Bromo-2-butylbenzofuran as a probe intermediate are not extensively documented, its structure represents a key building block. The bromo- functionality can be readily converted, via reactions like Suzuki or Sonogashira coupling, to attach the necessary π-conjugated systems or specific recognition units required for a functional biological probe. The butyl group can enhance solubility in non-polar environments, such as cell membranes, which is a crucial aspect of probe design.

Table 2: Characteristics of Benzofuran-Based Fluorescent Probes

| Probe Target | Benzofuran Derivative Type | Key Feature | Ref |

|---|---|---|---|

| General Imaging | 2-(5-formylbenzofuran-2-yl)acetamide derivatives | Conjugation with proteins | nih.gov |

| Hydrazine (N₂H₄) | Benzofuran with a dicyanovinylidene group | Aggregation-Induced Emission (AIE) | rsc.org |

| Glutathione (GSH) | Phenothiazine-7-nitrobenzofuran conjugate | High specificity and sensitivity | bohrium.com |

Utility in the Synthesis of Pharmacologically Relevant Scaffolds (e.g., Dronedarone Intermediates)

The benzofuran ring is a core structural component in numerous clinically approved drugs. acs.org One of the most notable examples is Dronedarone, an antiarrhythmic agent used for the treatment of atrial fibrillation. acs.org The synthesis of Dronedarone and its analogues relies heavily on a properly substituted benzofuran scaffold, specifically a 2-butyl-5-substituted benzofuran.

The published synthesis routes for Dronedarone feature 2-butyl-5-nitrobenzofuran (B137315) as a key intermediate. This intermediate undergoes reduction of the nitro group to an amine, followed by methanesulfonylation to form 2-butyl-5-(methanesulfonamido)benzofuran. This molecule is then subjected to a Friedel-Crafts acylation to complete the core structure of Dronedarone.

In this context, 5-Bromo-2-butylbenzofuran represents a strategically important precursor. The bromine atom at the 5-position can be readily converted to the required nitro group through nitration reactions, or potentially to the amino group via Buchwald-Hartwig amination or other related methods. This versatility makes it a valuable starting material for accessing the essential intermediates required for the large-scale synthesis of Dronedarone. The ability to introduce different functionalities at the 5-position also allows for the synthesis of Dronedarone analogues for structure-activity relationship (SAR) studies.

Table 3: Key Intermediates in Dronedarone Synthesis

| Intermediate Compound | Role in Synthesis | Potential Precursor |

|---|---|---|

| 2-Butyl-5-nitrobenzofuran | Precursor to the 5-amino derivative | 5-Bromo-2-butylbenzofuran |

| 5-Amino-2-butylbenzofuran | Intermediate for sulfonamide formation | 2-Butyl-5-nitrobenzofuran |

Potential in Materials Science Research and Polymer Chemistry

The benzofuran moiety is not only important in pharmaceuticals but also possesses properties that are highly attractive for applications in materials science and polymer chemistry. nih.gov Benzofuran-containing materials can exhibit beneficial electrochemical behavior, high thermal stability, and desirable optical properties, such as blue-light emission. nih.gov These characteristics make them suitable for use in advanced materials like organic light-emitting diodes (OLEDs) and organic photovoltaics. nih.govacs.org

The polymerization of benzofuran itself has been shown to produce rigid polymers with high glass-transition temperatures (Tg) and excellent transparency, making them applicable as thermoplastics. nih.govacs.org Asymmetric cationic polymerization of benzofuran can even yield optically active polymers. nih.govacs.org Furthermore, benzofuran derivatives have been incorporated into more complex polymer structures, such as poly(benzofuran-co-arylacetic acid), a versatile polymer with multiple functional groups that can be further modified for various applications. researchgate.net Benzofuran structures have also been used in the synthesis of polyesters and polyamides. researchgate.net

5-Bromo-2-butylbenzofuran serves as a valuable monomer or building block in this field. The bromine atom provides a reactive handle for polymerization reactions, particularly through cross-coupling methods like Suzuki or Stille coupling, which are common in the synthesis of conjugated polymers used in organic electronics. The 2-butyl substituent can improve the processability and solubility of the resulting polymers, which is a critical factor for their application in devices.

Table 4: Applications of Benzofuran Derivatives in Materials Science

| Application Area | Type of Benzofuran Material | Relevant Properties | Ref |

|---|---|---|---|

| Organic Electronics | Hole-transporting materials, OLEDs | Electrochemical behavior, thermal stability, blue-light emission | nih.gov |

| Organic Photovoltaics | Thiophene-substituted benzofurans | High efficiency | acs.org |

| Thermoplastics | Poly(benzofuran) | High Tg, high transparency | nih.gov |

| Functional Polymers | Poly(benzofuran-co-arylacetic acid) | Multiple reactive functional groups | researchgate.net |

Emerging Research Directions and Future Prospects

Exploration of Novel Synthetic Routes to Access Underexplored Analogues

The synthesis of the benzofuran (B130515) core is a well-established area of organic chemistry, yet the quest for novel, efficient, and versatile methods continues to drive research. acs.org Future exploration for analogues of 5-Bromo-2-butylbenzofuran will likely leverage innovative catalytic strategies to move beyond classical methods. nih.gov Transition metal catalysis, particularly with palladium and copper, offers robust avenues for constructing the benzofuran skeleton. acs.org For instance, palladium-catalyzed intramolecular Heck reactions and Sonogashira coupling reactions between iodophenols and terminal alkynes are powerful tools for creating substituted benzofurans. nih.govmdpi.com

Recent advancements have highlighted the use of various catalytic systems, including those based on rhodium, Lewis acids (like scandium triflate), and Brønsted acids, to achieve high yields under moderate conditions. nih.gov These methods provide pathways to novel analogues by accommodating a wider range of functional groups on the starting materials. One-pot syntheses, which combine multiple reaction steps without isolating intermediates, are particularly promising for improving efficiency and reducing waste. acs.orgnih.gov An example includes the copper-catalyzed one-pot reaction of o-hydroxy aldehydes, amines, and alkynes. acs.org

Future research could focus on C-H activation and functionalization techniques. organic-chemistry.org Developing methods to directly arylate the C3 position of the benzofuran ring, for example, would provide a modular route to a diverse library of 3-substituted analogues from a common precursor. mdpi.com The application of these modern synthetic strategies will be crucial for accessing structurally unique analogues of 5-Bromo-2-butylbenzofuran that are currently underexplored.

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium/Copper | Sonogashira Coupling & Cyclization | Effective for coupling o-halophenols and alkynes. | acs.orgdivyarasayan.org |

| Palladium Acetate | Intramolecular Heck Reaction | Enables cyclization of precursors like o-alkenylphenols. | nih.govmdpi.com |

| Copper Iodide | Domino Hydration/Annulation | Allows for the synthesis from 2-fluorophenylacetylene derivatives. | nih.gov |

| Scandium Triflate (Lewis Acid) | [4+1] Cycloaddition | Efficient for constructing aminobenzofurans from o-quinone methides. | nih.gov |

| Hypervalent Iodine | Oxidative Cyclization | A metal-free approach for cyclizing 2-hydroxystilbenes. | organic-chemistry.org |

Advanced Mechanistic Studies of Biological Interactions

Benzofuran derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.govnih.gov However, for many specific analogues like 5-Bromo-2-butylbenzofuran, the precise mechanisms of action remain largely uninvestigated. Future research must prioritize advanced mechanistic studies to elucidate how these molecules interact with biological systems at a molecular level.

A critical first step is target identification. Techniques such as molecular docking simulations can predict binding affinities to known biological targets, helping to formulate hypotheses about the compound's mechanism. mdpi.com These computational predictions must then be validated through in vitro biochemical and biophysical assays. For instance, if a compound is predicted to be a kinase inhibitor, enzymatic assays would be required to confirm this activity and determine its potency and selectivity. nih.gov

Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry. mdpi.com Systematic modification of the 5-Bromo-2-butylbenzofuran scaffold—for example, by altering the butyl chain at the C2 position or substituting the bromine at the C5 position—can reveal which structural features are essential for biological activity. nih.govmdpi.com Studies have shown that substitutions at the C2 and C5 positions of the benzofuran ring are often closely related to the compound's antibacterial activity. nih.gov Advanced cellular studies, such as transcriptomics and proteomics, can provide a broader view of the downstream effects of the compound, revealing the biological pathways it modulates.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, offering the potential to significantly reduce timelines and costs. mdpi.comresearchgate.net For the 5-Bromo-2-butylbenzofuran scaffold, AI and ML can be applied in several key areas.

One major application is the development of predictive models. By training ML algorithms on datasets of known benzofuran derivatives and their measured biological activities, it is possible to build robust Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can then rapidly predict the activity of virtual, unsynthesized analogues, allowing researchers to prioritize the most promising candidates for synthesis and testing. nih.gov ML can also be used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify potential liabilities early in the discovery process. nih.gov

Development of Derivatization Strategies for Targeted Biological Pathways

The 5-Bromo-2-butylbenzofuran molecule serves as a versatile scaffold for chemical modification, enabling the development of derivatives designed to interact with specific biological pathways. The bromine atom at the 5-position is a particularly useful synthetic handle. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a diverse array of substituents, including aryl, heteroaryl, and amino groups, which can profoundly influence the molecule's biological activity and target specificity. nih.gov

The 2-butyl group can also be modified. Varying its length, branching, or introducing functional groups can alter the compound's lipophilicity and steric profile, which are critical for optimizing interactions with a protein binding pocket. nih.gov For example, if the target is a protein kinase, derivatization strategies could focus on introducing moieties that form hydrogen bonds with key residues in the ATP-binding site. nih.gov